

8-Deacetylyunaconitine CAS number and molecular weight

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Compound of Interest

Compound Name: 8-Deacetylyunaconitine

Cat. No.: B1148388

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8-Deacetylyunaconitine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on **8-Deacetylyunaconitine**, a diterpenoid alkaloid. The document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Core Compound Data

A critical starting point for any scientific investigation is the accurate identification and characterization of the compound of interest. The fundamental properties of **8-Deacetylyunaconitine** are summarized in the table below.

Property	Value	Source(s)
CAS Number	93460-55-0	[1] [2] [3]
Molecular Weight	617.73 g/mol	[4] [5]
Molecular Formula	C33H47NO10	[1] [2]

Biological Activity and Experimental Data

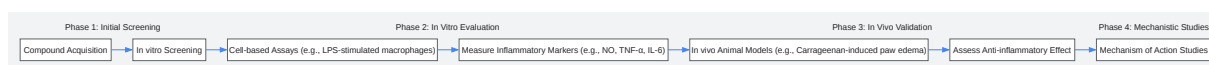
Currently, there is a significant lack of publicly available, in-depth research specifically detailing the biological activities, mechanisms of action, and signaling pathways of **8-Deacetylyunaconitine**. While the broader class of aconitine alkaloids, to which **8-Deacetylyunaconitine** belongs, is known to possess a range of biological effects, including analgesic and anti-inflammatory properties, specific experimental data and protocols for this particular derivative are not readily found in scientific literature databases.

The complex nature of diterpenoid alkaloids necessitates rigorous experimental investigation to elucidate their specific pharmacological profiles. Without dedicated studies on **8-Deacetylyunaconitine**, any discussion of its potential therapeutic effects or mechanisms would be speculative and not grounded in the required scientific evidence for a technical whitepaper of this nature.

Signaling Pathways and Experimental Workflows

A mandatory requirement of this guide was the visualization of signaling pathways and experimental workflows using the DOT language. However, due to the absence of published research on the specific molecular targets and pathways modulated by **8-Deacetylyunaconitine**, it is not possible to construct accurate and scientifically validated diagrams. The creation of such diagrams would require experimental data from techniques such as transcriptomics, proteomics, and specific cellular and biochemical assays, none of which are currently available in the public domain for this compound.

For illustrative purposes, a generic experimental workflow for screening a novel compound for anti-inflammatory activity is provided below. This is a hypothetical workflow and has not been specifically applied to **8-Deacetylyunaconitine** based on available literature.



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Hypothetical workflow for anti-inflammatory drug screening.

Conclusion and Future Directions

While the basic chemical identifiers for **8-Deacetylyunaconitine** are established, a comprehensive understanding of its pharmacological properties is currently lacking. This technical guide highlights the significant gap in the scientific literature regarding this specific diterpenoid alkaloid.

For researchers and drug development professionals, **8-Deacetylyunaconitine** represents an unexplored molecule within a class of compounds known for their potent biological activities. Future research should focus on:

- In vitro screening: To identify potential biological targets and cellular effects.
- In vivo studies: To assess its pharmacological effects, toxicity, and pharmacokinetic profile in animal models.
- Mechanism of action studies: To elucidate the specific signaling pathways and molecular interactions through which it exerts any observed effects.

The generation of such data will be crucial for determining the potential of **8-Deacetylyunaconitine** as a lead compound for therapeutic development.

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- To cite this document: BenchChem. [8-Deacetylyunaconitine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1148388#8-deacetylyunaconitine-cas-number-and-molecular-weight]

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